METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole, 2-furylcarboxylic acid, and thiophene derivatives. The synthesis may involve:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Furan Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Thiophene Ring: This can be synthesized through various methods including the Gewald reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating them . The furan and thiophene rings may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
2-Furylcarboxylic Acid: A furan derivative that can be used in similar synthetic routes.
Thiophene-2-carboxylic Acid: A thiophene derivative with comparable chemical properties.
Uniqueness
METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its combination of three different heterocyclic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4g/mol |
IUPAC Name |
methyl 3-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-10-8-11(2)20(19-10)9-12-4-5-14(24-12)16(21)18-13-6-7-25-15(13)17(22)23-3/h4-8H,9H2,1-3H3,(H,18,21) |
InChI Key |
YQKWWODENHDKNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C |
Origin of Product |
United States |
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